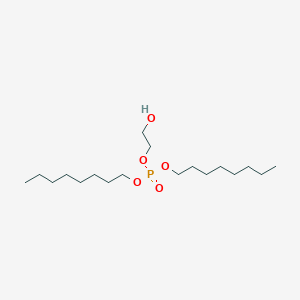

2-Hydroxyethyl dioctyl phosphate

Description

Properties

CAS No. |

10525-87-8 |

|---|---|

Molecular Formula |

C18H39O5P |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-hydroxyethyl dioctyl phosphate |

InChI |

InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 |

InChI Key |

NNKQYDOXBOCFAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)OCCO |

Related CAS |

57344-02-2 |

Origin of Product |

United States |

Significance in Contemporary Chemical Research

2-Hydroxyethyl dioctyl phosphate (B84403) is a member of the broader class of functionalized phosphate esters, which are gaining increasing attention for their versatile properties and potential applications. The presence of both a hydroxyl group and long alkyl chains (dioctyl) on the phosphate core suggests a molecule with amphiphilic character, potentially useful as a surfactant, emulsifier, or dispersing agent.

In contemporary materials science, there is a significant trend towards the development of "smart" or functional polymers. The incorporation of phosphate esters with specific functionalities, such as the hydroxyl group in 2-Hydroxyethyl dioctyl phosphate, can introduce reactive sites into a polymer matrix. This allows for further chemical modifications, cross-linking, or the promotion of adhesion to various substrates. Research into related compounds, such as 2-hydroxyethyl methacrylate (B99206) phosphate, highlights the utility of the hydroxy-phosphate moiety in promoting adhesion and providing corrosion resistance in coatings and adhesives. kowachemical.comresearchgate.net

Furthermore, the investigation of functionalized phosphate esters is central to the development of dynamic covalent networks. These are polymer networks that can undergo reversible bond formation and breakage, leading to materials that are self-healing, reprocessable, and recyclable. The transesterification of phosphate esters is a key reaction in the formation of these dynamic materials. frontiersin.org

Historical Context of Phosphate Ester Investigation

The study of phosphate (B84403) esters has a rich history, deeply rooted in the quest to understand the fundamental molecules of life. Organophosphates are integral to biological systems, forming the backbone of DNA and RNA and playing a crucial role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). This biological significance spurred early interest in the synthesis and reactivity of phosphate esters.

In the mid-20th century, the development of synthetic organophosphorus chemistry expanded rapidly. This era saw the rise of organophosphate compounds in various industrial applications, including as pesticides, flame retardants, and plasticizers. chemicalbook.com The synthesis of various alkyl and aryl phosphate esters became a significant area of research, with methods being developed to control the degree of esterification and the nature of the organic substituents.

The investigation into the synthesis of compounds like dioctyl hydrogen phosphate and diethyl hydroxyethyl (B10761427) phosphate provides a historical basis for the potential preparation of 2-Hydroxyethyl dioctyl phosphate. prepchem.comnih.gov These synthetic strategies often involve the reaction of phosphorus oxychloride or phosphoric acid with the corresponding alcohols. The continued exploration of these reactions has paved the way for the creation of more complex and functionalized phosphate esters.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Hydroxyethyl Dioctyl Phosphate

Hydrolytic Cleavage Mechanisms

Hydrolysis is a key abiotic degradation pathway for organophosphate esters, involving the cleavage of the P-O-C linkage. cdc.gov The rate and mechanism of this process are significantly influenced by pH, temperature, and the presence of catalysts. cdc.govnih.gov

Kinetic and Mechanistic Studies of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of organophosphate esters like 2-Hydroxyethyl dioctyl phosphate (B84403) generally proceeds via a nucleophilic attack by a water molecule on the phosphorus center. nih.govmdpi.com This process is often facilitated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom.

Kinetic studies on analogous dialkyl phosphonates have shown that the reaction typically follows pseudo-first-order kinetics. mdpi.com The hydrolysis can occur in a stepwise manner, first yielding a monoester and subsequently the fully hydrolyzed phosphonic acid. For many organophosphates, the cleavage of the second P-O-C bond is the rate-determining step. mdpi.com The reaction rate is sensitive to the electronic effects of the substituent groups; electron-withdrawing groups tend to increase the rate of hydrolysis. mdpi.com

The mechanism is often described as an A-2 type, involving a pre-equilibrium protonation followed by a rate-limiting nucleophilic attack by water. researchgate.net In some cases, a maximum hydrolysis rate is observed at a specific acid concentration, beyond which the rate may decrease due to factors such as reduced water activity. nih.govresearchgate.net

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Related Phosphonates Data extrapolated from studies on analogous compounds as direct data for 2-Hydroxyethyl dioctyl phosphate is not available.

| Compound | Rate Constant (k, h⁻¹) | Conditions | Reference |

| Dimethyl α-hydroxybenzylphosphonate | k₁ = 2.64, k₂ = 0.60 | HCl | mdpi.com |

| Diethyl benzylphosphonate | k₁ = 0.70, k₂ = 0.15 | HCl | mdpi.com |

Base-Mediated Hydrolysis Pathways

Under basic conditions, the hydrolysis of organophosphate esters is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the phosphorus atom. nih.gov This process is generally irreversible and can be more rapid than acid-catalyzed hydrolysis, especially for esters with good leaving groups. nih.gov The reaction proceeds through a trigonal bipyramidal transition state or intermediate.

For dialkyl esters, base-catalyzed hydrolysis can be significantly faster for methyl esters compared to isopropyl esters, highlighting the influence of steric hindrance on the reaction rate. nih.gov The process results in the formation of an alcohol and the corresponding phosphate salt. nih.gov

Enzymatic Hydrolysis Mechanisms

A wide variety of enzymes, particularly phosphotriesterases (PTEs), are capable of catalyzing the hydrolysis of organophosphate esters. tamu.edumdpi.comebrary.net These enzymes exhibit high catalytic efficiency and stereoselectivity. tamu.edu The enzymatic reaction also involves a nucleophilic attack on the phosphorus center, often facilitated by one or more metal ions (commonly Zn²⁺) within the enzyme's active site. mdpi.com

The mechanism typically involves the activation of a water molecule by the metal center to form a potent nucleophile, which then attacks the phosphorus atom. mdpi.com Enzymes like organophosphate hydrolase (OPH) can effectively hydrolyze a broad range of organophosphate triesters. mdpi.com The catalytic efficiency, represented by kcat/KM, can be exceptionally high, indicating a rapid and specific reaction. mdpi.com

Table 2: Enzymes Involved in Organophosphate Ester Hydrolysis A general overview of enzymes that hydrolyze organophosphate esters.

| Enzyme Family | Typical Substrates | General Mechanism | Reference |

| Phosphotriesterases (PTEs) | Organophosphate triesters (e.g., paraoxon) | Metal-activated water nucleophilic attack | mdpi.commdpi.com |

| Organophosphate Hydrolase (OPH) | Pesticides with P-O, P-F, P-CN, P-S bonds | Hydrolysis of the ester bond | mdpi.com |

| Phosphotriesterase-like Lactonases (PLLs) | Diverse organophosphate pesticides | Hydrolysis of ester bonds | mdpi.com |

Thermal Degradation Processes

At elevated temperatures, this compound is expected to undergo decomposition through pyrolytic and oxidative pathways. cdc.govnih.gov

Pathways of Pyrolytic Decomposition

In an inert atmosphere, the pyrolysis of phosphate esters often involves the elimination of an alkene and the formation of a phosphoric acid derivative. This process is analogous to the well-known ester pyrolysis that proceeds through a cyclic transition state (Chugaev-type elimination), although other radical mechanisms can also occur.

For phosphate esters, decomposition can also lead to the formation of polyphosphates through P-O-P linkages, which can result in char formation. tandfonline.com Studies on related compounds like tricresyl phosphate have shown that the primary decomposition product can be cresol, formed through various pathways including hydroxylation, adsorption, and oligomerization. escholarship.org The presence of metal surfaces can significantly influence the decomposition pathways and products. escholarship.org

Mechanisms of Oxidative Degradation

In the presence of oxygen, the thermal degradation of phosphate esters is more complex. nih.govtandfonline.com The initial step is often the oxidation of the hydrocarbon portion of the molecule. tandfonline.com This can lead to the formation of various oxygenated products, including aldehydes, ketones, and carboxylic acids.

The oxidized intermediates can then undergo further reactions, such as condensation, to form higher molecular weight polymeric materials. tandfonline.com For some alkyl phosphate esters, such as tributyl phosphate, the main decomposition product is butene. nih.gov Advanced oxidation processes, involving hydroxyl radicals (•OH), can effectively degrade trialkyl phosphate esters in aqueous solutions, with the reaction rate being dependent on the structure of the alkyl chain. nih.gov

Table 3: Products of Thermal Degradation of Related Phosphate Esters Illustrative examples from studies on analogous compounds.

| Compound | Conditions | Major Degradation Products | Reference |

| Tributyl phosphate | Oxidative, 370°C | Butene | nih.gov |

| Tris(2-chloroethyl) phosphate | Oxidative, 370°C | Halogenated C2 and C3 species | nih.gov |

| Tricresyl phosphate | Pyrolytic on Fe₂O₃ | Cresol, tolyl-TCP, oligomers | escholarship.org |

Influence of Environmental Conditions on Thermal Stability

The primary pathway for the thermal decomposition of phosphate esters is typically through the cleavage of the P-O-C bonds. The presence of the long octyl chains and the polar hydroxyethyl (B10761427) group can influence the decomposition temperature and the nature of the resulting products. Environmental conditions such as the presence of oxygen, water, and catalytic metal surfaces can significantly lower the temperature at which decomposition occurs.

| Environmental Factor | Potential Influence on Thermal Stability of this compound |

| Oxygen (Oxidative Atmosphere) | Can promote oxidative degradation of the alkyl chains and the hydroxyethyl group, leading to the formation of carbonyl compounds and smaller, more volatile fragments at lower temperatures. |

| Water (Hydrolysis) | The presence of water, especially at elevated temperatures, can lead to hydrolysis of the phosphate ester bonds, yielding dioctyl phosphoric acid and ethylene (B1197577) glycol. The rate of hydrolysis is pH-dependent. |

| Metal Surfaces | Contact with certain metal surfaces can catalyze decomposition reactions, potentially through the formation of metal-phosphate complexes that weaken the P-O-C bonds. |

Photochemical Transformation Mechanisms

The photochemical transformation of this compound is initiated by the absorption of ultraviolet (UV) radiation. While specific studies on this compound are scarce, the general principles of organophosphorus photochemistry suggest several potential degradation pathways. The energy from UV light can lead to the homolytic cleavage of bonds, initiating a cascade of radical reactions.

A plausible mechanism involves the photo-induced cleavage of the P-O or C-O bonds. For instance, the absorption of a photon could lead to the formation of a dioctyl phosphoryl radical and a 2-hydroxyethyl radical, or alternatively, a 2-hydroxyethyl dioctyl phosphonyl radical and an oxygen-centered radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from other molecules, addition to unsaturated bonds, or reaction with molecular oxygen to form peroxy radicals. The presence of photosensitizers in the environment, such as humic acids in natural waters, could accelerate the photochemical degradation process.

Interactions with Inorganic and Organic Substrates

The reactivity of this compound is also characterized by its interactions with a variety of inorganic and organic materials. These interactions are primarily driven by the phosphate group's ability to coordinate with metal ions and the potential for the entire molecule to adsorb onto surfaces.

Complexation Chemistry and Chelation Dynamics

Dialkyl phosphoric acids are well-known for their ability to form stable complexes with a wide range of metal ions, a property exploited in solvent extraction processes. Although this compound is a neutral ester, its hydrolysis product, dioctyl phosphoric acid (D2EHPA), is a potent extractant. It is plausible that under conditions where hydrolysis can occur, the resulting dioctyl phosphoric acid can chelate metal ions.

The complexation typically involves the formation of a chelate ring where the metal ion is coordinated to the two oxygen atoms of the phosphate group. The presence of the 2-hydroxyethyl group might also play a role in the chelation dynamics, potentially participating in the coordination sphere of the metal ion, although this would likely be a weaker interaction compared to the phosphate group. The extraction efficiency and the stability of the resulting metal complexes are highly dependent on factors such as the pH of the aqueous phase, the nature of the metal ion, and the concentration of the organophosphate.

Surface Adsorption and Interfacial Reactions

This compound can adsorb onto various surfaces, a process driven by a combination of hydrophobic and polar interactions. The long, nonpolar octyl chains can interact with hydrophobic surfaces, while the polar phosphate and hydroxyl groups can interact with more polar or charged surfaces.

Studies on the adsorption of sodium dioctyl phosphate on iron and steel surfaces have shown that it can form a protective, passivating layer that inhibits corrosion. researchgate.net This adsorption is enhanced at more anodic potentials. researchgate.net It is reasonable to expect that this compound would exhibit similar behavior, with the hydroxyl group potentially providing an additional point of attachment to oxide surfaces through hydrogen bonding.

The mechanism of adsorption can involve both physisorption (van der Waals forces, hydrogen bonding) and chemisorption (formation of covalent bonds). On metal oxide surfaces, chemisorption can occur through the formation of M-O-P bonds, where M is a metal atom from the surface. mdpi.com

| Surface Type | Probable Interaction Mechanism with this compound |

| Hydrophobic Surfaces | Primarily through van der Waals interactions involving the dioctyl chains. |

| Metal Oxide Surfaces | Combination of hydrogen bonding (via the hydroxyl group) and potential chemisorption through the formation of metal-phosphate bonds. |

| Polar Surfaces | Dipole-dipole interactions and hydrogen bonding involving the phosphate and hydroxyl moieties. |

Free Radical Reaction Pathways and Their Chemical Consequences

The initiation of free radical reactions involving this compound can occur through thermal or photochemical means, as discussed earlier. Once formed, the carbon-centered or phosphorus-centered radicals can undergo a variety of reactions that lead to the degradation of the parent molecule and the formation of new chemical species.

For instance, a radical centered on one of the octyl chains can react with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide, which can undergo further reactions, or it can participate in termination reactions. The ultimate consequence of these free radical pathways is the breakdown of the long alkyl chains and the potential for polymerization or the formation of a complex mixture of smaller, oxygenated products. While direct studies on this compound are lacking, research on the free-radical photopolymerization of 2-hydroxyethyl methacrylate (B99206) demonstrates the susceptibility of the hydroxyethyl group to radical-mediated processes. mdpi.com

General Phosphate Transfer Mechanisms

Phosphate transfer reactions are fundamental in many chemical and biological processes. For a phosphate triester like this compound, the central phosphorus atom is electrophilic and susceptible to nucleophilic attack. The mechanism of phosphate transfer, which in this context often refers to hydrolysis, can proceed through different pathways.

The hydrolysis of phosphotriesters can occur via an associative (addition-elimination) or a dissociative (elimination-addition) mechanism. In an associative pathway, the nucleophile (e.g., a water molecule or hydroxide ion) attacks the phosphorus atom, forming a pentacoordinate intermediate or transition state. researchgate.net This is followed by the departure of one of the ester groups as a leaving group. The geometry of this intermediate is typically a trigonal bipyramid. researchgate.net

In a dissociative mechanism, the leaving group departs first, forming a metaphosphate-like intermediate, which is then rapidly attacked by the nucleophile. The preferred mechanism is influenced by factors such as the nature of the leaving group, the attacking nucleophile, and the solvent. For phosphotriesters, an associative mechanism is generally favored, particularly in alkaline hydrolysis. researchgate.net The presence of the 2-hydroxyethyl group could potentially influence the reaction rate through intramolecular catalysis, where the hydroxyl group acts as an internal nucleophile, although this would likely require specific conformational arrangements.

The hydrolysis of the P-O-C bond in this compound would lead to the formation of dioctyl phosphoric acid and ethylene glycol. The rate of this hydrolysis is expected to be dependent on pH and temperature.

Environmental Behavior and Degradation Dynamics of 2 Hydroxyethyl Dioctyl Phosphate

Biodegradation Pathways and Microbial Metabolism

The breakdown of 2-Hydroxyethyl dioctyl phosphate (B84403) in the environment is significantly influenced by microbial activity. Both aerobic and anaerobic conditions facilitate its transformation through various metabolic routes.

Under aerobic conditions, microorganisms play a pivotal role in the degradation of organophosphate compounds. While specific studies on 2-Hydroxyethyl dioctyl phosphate are limited, the general mechanisms for similar compounds involve initial enzymatic hydrolysis. For instance, the aerobic biodegradation of nonylphenol ethoxylates, which also possess ether linkages, is initiated by the omega-carboxylation of the ethoxylate chains. nih.gov This is followed by a gradual shortening of the chain. nih.gov Similarly, for phthalate (B1215562) esters, aerobic degradation by bacteria like Bacillus sp. involves the initial hydrolysis of the ester bonds. researchgate.net This process breaks down the larger molecule into smaller, more bioavailable intermediates. researchgate.net The presence of oxygen allows for the complete and rapid degradation of these compounds. researchgate.net

The microbial degradation of complex organic molecules like this compound results in a series of intermediate compounds before complete mineralization. For chemically similar compounds, these intermediates have been identified using advanced analytical techniques. For example, the aerobic biodegradation of 6:2 fluorotelomer sulfonamide alkylamine (FTAA) and 6:2 fluorotelomer sulfonamide alkylbetaine (FTAB) produces a range of intermediates, including 6:2 fluorotelomer alcohol (FTOH), 6:2 fluorotelomer carboxylic acid (FTCA), and shorter-chain perfluoroalkyl carboxylates (PFCAs). nih.govepa.gov In the degradation of dioctyl phthalate (DEHP), intermediates such as dibutyl phthalate (DBP), diethyl phthalate (DEP), and phthalic acid (PA) have been identified. researchgate.net These intermediates are then further broken down. researchgate.net

Table 1: Examples of Microbial Degradation Intermediates of Related Compounds

| Original Compound | Degradation Condition | Intermediate Products |

| 6:2 Fluorotelomer Sulfonamide Alkylamine (FTAA) | Aerobic | 6:2 Fluorotelomer Alcohol (FTOH), 6:2 Fluorotelomer Carboxylic Acid (FTCA), 5:3 FTCA, Perfluoroalkyl Carboxylates (PFCAs) nih.govepa.gov |

| Dioctyl Phthalate (DEHP) | Aerobic | Dibutyl Phthalate (DBP), Diethyl Phthalate (DEP), Phthalic Acid (PA) researchgate.net |

| Nonylphenol Ethoxylates | Aerobic | Carboxylated Nonylphenol Ethoxylates (A9PEC), Carboxylated Alkylphenoxy Ethoxylates (CAPEC) nih.gov |

This table is based on data from related compounds and illustrates potential degradation pathways.

The breakdown of this compound by microorganisms is mediated by specific enzymes. For organophosphate esters, the initial and crucial step is the hydrolysis of the ester bonds. This reaction is catalyzed by enzymes such as phosphodiesterases and phosphomonoesterases. researchgate.net These enzymes break the P-O bonds, incorporating oxygen from water and releasing the phosphate group. researchgate.net In the case of polyesters like poly(ethylene terephthalate) (PET), enzymes known as cutinases or PET-hydrolases have been shown to effectively hydrolyze the ester linkages. mdpi.comdtu.dknih.gov These enzymes can operate through an endo-lytic mode of action, breaking internal bonds within the polymer chain, which leads to the release of soluble fragments. dtu.dknih.gov

Abiotic Environmental Transformation Processes

Beyond microbial action, this compound can also be transformed by non-biological environmental factors, primarily through the action of sunlight.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In aqueous environments, the photolysis of organophosphate esters can be a significant degradation pathway. For instance, studies on phthalate esters like diethyl phthalate (DEP) and dibutyl phthalate (DBP) have shown that they undergo photodegradation in the presence of UV light and photosensitizers such as humic substances. nih.gov The degradation rates were found to follow first-order kinetics. nih.gov In these reactions, reactive oxygen species like hydroxyl radicals and singlet oxygen, generated by the photosensitizers, are often the primary agents of degradation. nih.gov The specific mechanisms can involve attacks on the alkyl chains of the ester. polyu.edu.hk

Hydrolytic Stability and Environmental Hydrolysis Rates

Hydrolysis is a primary degradation pathway for many organophosphate esters in the aquatic environment. The stability of this compound towards hydrolysis is a critical factor in determining its persistence in water bodies. The rate of hydrolysis is significantly influenced by environmental factors such as pH and temperature.

While specific experimental data on the hydrolysis rate of this compound is limited in publicly available literature, the general principles of organophosphate ester hydrolysis can be applied for a qualitative understanding. Organophosphate esters can undergo hydrolysis through both abiotic and biotic (enzymatic) pathways. Abiotic hydrolysis is often dependent on the pH of the surrounding water, with rates typically increasing under both acidic and alkaline conditions compared to neutral pH. Temperature also plays a crucial role, with higher temperatures generally leading to faster hydrolysis rates.

Enzymatic hydrolysis, mediated by phosphatases present in various microorganisms, can significantly accelerate the degradation of organophosphate esters in the environment. These enzymes cleave the phosphate ester bonds, leading to the formation of more polar and often less toxic degradation products.

Table 1: General Factors Influencing the Hydrolytic Degradation of this compound

| Factor | Influence on Hydrolysis Rate | General Trend |

| pH | Can catalyze the cleavage of the phosphate ester bond. | Rates are generally higher in acidic and alkaline conditions compared to neutral pH. |

| Temperature | Affects the reaction kinetics. | Higher temperatures typically lead to faster hydrolysis rates. |

| Microbial Activity | Presence of enzymes like phosphatases. | Can significantly accelerate the rate of hydrolysis through biodegradation. |

Due to the lack of specific experimental data, a quantitative assessment of the environmental hydrolysis rates and half-life of this compound cannot be definitively provided at this time.

Environmental Distribution and Transport Phenomena

The distribution and movement of this compound in the environment are dictated by several key processes, including its tendency to sorb to soil and sediment, its potential to volatilize from surfaces, and its ability to leach through the soil profile into aquatic systems.

Sorption to Soil and Sediment Matrices

The extent to which this compound binds to soil and sediment particles is a critical determinant of its mobility and bioavailability. This process, known as sorption, is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for the organic fraction of soil and sediment, leading to lower mobility.

The sorption of organophosphate esters is influenced by soil properties such as organic carbon content, clay content, and pH. geoscienceworld.org Soils with higher organic carbon and clay content generally exhibit greater sorption capacity for organic compounds.

Table 2: Estimated Sorption Potential of this compound

| Parameter | Description | Estimated Value/Behavior | Rationale |

| Soil Sorption Coefficient (Kd) | Ratio of the chemical's concentration in soil to its concentration in water. | Expected to be moderate to high. | The presence of long alkyl chains suggests hydrophobicity, leading to partitioning onto soil particles. |

| Organic Carbon-Water Partition Coefficient (Koc) | Normalizes Kd for the organic carbon content of the soil. | Expected to be high. | High hydrophobicity suggests strong binding to soil organic matter. nih.govchemsafetypro.com |

Without experimental data, these remain qualitative estimations.

Volatilization from Water and Soil

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase and enters the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is also influenced by its vapor pressure and sorption characteristics.

Specific values for the Henry's Law constant and vapor pressure of this compound are not readily found in the literature. However, organophosphate esters, in general, are considered to be of low to moderate volatility. The relatively large molecular weight and the presence of a polar phosphate group in this compound would suggest a low vapor pressure and a low Henry's Law constant. This indicates that volatilization from water and soil surfaces is not expected to be a significant environmental transport pathway for this compound.

Leaching Potential in Aquatic Systems

The leaching potential of a chemical refers to its likelihood of moving through the soil profile with percolating water and reaching groundwater or surface water bodies. This is inversely related to its sorption to soil particles. Chemicals with low sorption coefficients (low Kd and Koc) are more prone to leaching.

Given the expected high sorption potential of this compound to soil and sediment due to its hydrophobicity, its leaching potential is anticipated to be low. chemsafetypro.com The strong binding to soil organic matter would retard its downward movement through the soil column, thereby minimizing the risk of groundwater contamination. However, in soils with very low organic matter content or under conditions of preferential flow, some degree of leaching might still occur.

Persistence and Transformation Kinetics in Environmental Compartments

The persistence of organophosphate esters in the environment can vary widely. geoscienceworld.org While some are readily degraded, others can persist for longer periods, particularly when sorbed to soil and sediment, which can reduce their availability to microorganisms. geoscienceworld.org

Biodegradation is a key transformation process for organophosphate esters in soil and water. acs.orgnih.govnih.gov Microorganisms can utilize these compounds as a source of phosphorus and carbon, breaking them down into simpler, less harmful substances. The primary biodegradation pathway for many organophosphate esters involves the enzymatic hydrolysis of the ester bonds, leading to the formation of alcohols and phosphoric acid or its derivatives. acs.orgnih.gov

The transformation of this compound in the environment would likely result in the formation of dioctyl phosphate, 2-hydroxyethanol, and ultimately orthophosphate. The rates of these transformations would depend on the specific environmental conditions, including the microbial populations present, temperature, and nutrient availability. Due to the lack of specific studies on this compound, detailed transformation kinetics and the identification of all potential metabolites are not currently possible.

Table 3: Summary of Environmental Fate Parameters for this compound (Qualitative Assessment)

| Environmental Process | Expected Behavior | Influencing Factors |

| Hydrolysis | Slow to moderate, pH and temperature-dependent. | pH, temperature, microbial activity. |

| Sorption | High affinity for soil and sediment organic matter. | Organic carbon content, clay content. |

| Volatilization | Low potential from water and soil surfaces. | Vapor pressure, Henry's Law constant. |

| Leaching | Low potential in most soil types. | Sorption characteristics, soil properties. |

| Biodegradation | Expected to be a significant degradation pathway. | Microbial populations, environmental conditions. |

| Persistence | Likely to be moderately persistent, especially in soil and sediment. | Degradation rates, sorption. |

It is important to reiterate that in the absence of direct experimental data for this compound, this assessment is based on the general behavior of structurally similar organophosphate esters. Further research is needed to quantitatively determine the environmental fate and persistence of this specific compound.

Advanced Analytical Methodologies for 2 Hydroxyethyl Dioctyl Phosphate

Chromatographic Separation and Identification

Chromatographic techniques are fundamental in the analysis of 2-Hydroxyethyl dioctyl phosphate (B84403), enabling its separation from complex matrices and subsequent identification and quantification. The choice of chromatographic method depends on the specific analytical goals, such as the required sensitivity and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. researchgate.netresearchgate.net HPLC is widely used for the analysis of organophosphate esters. nih.govnih.gov

For the analysis of 2-Hydroxyethyl dioctyl phosphate, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary and mobile phases. By adjusting the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), the retention time of this compound can be controlled to achieve optimal separation from other components in the sample. researchgate.net

Detection in HPLC can be achieved using various detectors. A Diode-Array Detector (DAD) can provide spectral information, aiding in the qualitative identification of the compound. For more sensitive and selective quantification, HPLC is often coupled with a mass spectrometer (LC-MS). researchgate.net

Table 2: HPLC System for the Analysis of Organophosphate Esters

| Component | Specification |

|---|---|

| System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 column (e.g., 100 mm × 2.1 mm i.d., 2.7 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile) |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. By using columns packed with smaller particles (typically less than 2 µm), UHPLC systems can operate at much higher pressures than conventional HPLC systems. This results in several key advantages, including higher resolution, increased sensitivity, and significantly faster analysis times. researchgate.net

The application of UHPLC, particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), has become a prominent method for the determination of organophosphate esters, including this compound, in various matrices. researchgate.netresearchgate.net The enhanced separation efficiency of UHPLC allows for the resolution of closely related organophosphate esters and their metabolites, which is crucial for accurate identification and quantification in complex samples. mdpi.com The increased speed of UHPLC also allows for higher sample throughput, which is beneficial for large-scale monitoring studies.

Mass Spectrometric Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and confirmation of this compound. It provides information about the molecular weight and elemental composition of the compound and its fragments.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

The choice of ionization technique is critical in mass spectrometry as it determines the type of ions that are generated and the subsequent fragmentation patterns.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This high energy leads to extensive fragmentation of the molecule, producing a characteristic mass spectrum that can be used as a "fingerprint" for identification. nih.gov While the molecular ion (the ion corresponding to the intact molecule) may be weak or absent in EI spectra, the rich fragmentation pattern provides valuable structural information. nih.gov EI is typically used in conjunction with Gas Chromatography (GC-MS). nih.gov

Electrospray Ionization (ESI) is a "soft" ionization technique that is commonly used with liquid chromatography (LC-MS). ESI generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. nih.govuvic.ca This method typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation. nih.gov The preservation of the molecular ion is a key advantage of ESI, as it directly provides the molecular weight of the analyte. nih.gov ESI can be operated in both positive and negative ion modes, depending on the chemical nature of the analyte. For organophosphate esters, positive ion mode is often used. uvic.ca

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides detailed structural information by analyzing the fragmentation of a specific ion. researchgate.netnih.govnih.gov In an MS/MS experiment, a precursor ion (often the molecular ion generated by ESI) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. nih.govnih.gov

The fragmentation pattern obtained from an MS/MS experiment is highly specific to the structure of the precursor ion. By analyzing the masses of the product ions, it is possible to deduce the structure of the original molecule. chemrxiv.orgchemrxiv.org For this compound, MS/MS can be used to confirm the presence of the phosphate group, the dioctyl chains, and the hydroxyethyl (B10761427) moiety. The specific fragmentation pathways can help to distinguish it from other isomeric or structurally related organophosphate esters. nih.gov This high degree of specificity makes LC-MS/MS the gold standard for the trace-level quantification and confirmation of organophosphate esters in complex samples. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex samples, such as environmental water, soil, or consumer products, requires an effective sample preparation step to isolate the analyte from interfering matrix components.

Solid-Phase Extraction (SPE) is a widely used and robust technique for the pre-concentration and cleanup of organophosphate esters from various sample types. chromatographyonline.comnih.gov The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent.

The choice of sorbent and elution solvent is critical and depends on the analyte's properties and the sample matrix. For organophosphate esters, a variety of SPE sorbents have been successfully employed.

Table 4: Solid-Phase Extraction (SPE) Protocols for Organophosphate Esters (OPEs)

| Matrix | SPE Sorbent | Elution Solvent(s) | Reference |

| Vegetables | Florisil, graphitized carbon black | n-hexane/acetone (1:1, v/v) | nih.gov |

| Soil/Sediment | Graphitized Carbon Black (GCB) / NH₂ | n-hexane/acetone (8:2, v/v) with 5% toluene | ykcs.ac.cn |

| Water | Multi-walled carbon nanotubes (MWCNTs) | Not specified | chromatographyonline.com |

| Fall Protection Equipment | C18 (e.g., ENVI-18) | Acetonitrile | nih.gov |

The general SPE protocol involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention.

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Impurities are washed from the cartridge with a solvent that does not elute the analyte.

Elution: The purified analyte is collected by passing a strong solvent through the cartridge.

This process effectively isolates and concentrates the this compound, making it suitable for subsequent analysis by chromatographic and spectrometric techniques.

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a foundational sample preparation technique for the analysis of organophosphate esters, including long-chain dialkyl phosphates analogous to this compound, from various environmental and biological matrices. The principle of LLE is the partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and depends on the polarity of the target analyte. For organophosphate esters, a range of organic solvents are employed to achieve efficient extraction.

The selection of the extraction solvent is paramount for achieving high recovery rates. Common solvents and their applications in the extraction of organophosphate-related compounds are detailed below:

| Solvent System | Target Analytes & Matrix | Key Findings |

| Toluene | Cadmium (II) and Copper (II) from aqueous solutions (with Aliquat 336 and Tributyl Phosphate) | Demonstrated the use of a solvent system for selective metal extraction, a principle applicable to complex sample cleanup prior to organophosphate analysis. researchgate.net |

| Kerosene | Palladium (II) from hydrochloric acid media (with di-(2-ethylhexyl) thiophosphoric acid) | Showcased the effectiveness of a nonpolar solvent for extracting organophosphorus compounds from acidic aqueous solutions. nih.gov |

| Dichloromethane in Acetonitrile | Various organophosphate esters from water samples | An optimal elution solvent for solid-phase extraction cartridges, indicating its utility in concentrating OPEs. nih.gov |

For a compound like this compound, which possesses both a hydrophilic hydroxyl group and long lipophilic alkyl chains, a solvent system would need to be carefully optimized. A moderately polar solvent or a mixture of polar and nonpolar solvents might be necessary to efficiently extract it from an aqueous phase. The pH of the aqueous sample can also be adjusted to suppress the ionization of the phosphate group, thereby enhancing its partitioning into the organic phase.

Considerations for Laboratory Contamination during Analysis

The analysis of organophosphate esters at trace levels is highly susceptible to laboratory contamination, which can lead to inaccurate quantification and false-positive results. epa.gov Organophosphates are present in a wide array of commercial products, which can be sources of contamination in a laboratory setting.

Common Sources of Laboratory Contamination for Organophosphate Analysis:

Laboratory Equipment and Materials: Plasticware, such as pipette tips and sample vials, can leach OPEs. Hydraulic fluids in laboratory equipment and flame retardants in electronic devices are also potential sources. mdpi.com

Personal Care Products and Clothing: Many personal care products and textiles contain OPEs as plasticizers or flame retardants, which can be inadvertently introduced into samples by laboratory personnel.

Dust and Air: Indoor dust and air are known reservoirs of various OPEs, which can settle into open samples or on laboratory surfaces. nih.gov

Reagents and Solvents: Impurities in solvents and reagents can introduce OPEs into the analytical workflow. Therefore, using high-purity or "pesticide-grade" solvents is crucial. epa.gov

Mitigation Strategies to Minimize Contamination:

To mitigate the risk of contamination, stringent laboratory practices should be implemented:

| Mitigation Strategy | Description |

| Use of Glassware | Whenever possible, use scrupulously cleaned glassware instead of plastic. Cleaning protocols should involve rinsing with high-purity solvents. epa.gov |

| Solvent Blanks | Regularly run solvent blanks (analyzing the solvent alone) to check for contamination from reagents and the analytical system. epa.gov |

| Dedicated Lab Space | Ideally, trace analysis of OPEs should be performed in a dedicated laboratory space with controlled air quality to minimize airborne contamination. |

| Personal Protective Equipment | Laboratory personnel should wear appropriate personal protective equipment, including powder-free nitrile gloves, to prevent direct contamination of samples. nih.gov |

| Sample Handling | Minimize the exposure of samples to the laboratory environment by keeping sample containers sealed whenever possible. |

An incident involving organophosphate poisoning highlighted the potential for secondary contamination, where healthcare workers were affected after coming into contact with a patient. oup.com This underscores the importance of recognizing potential contamination sources and implementing rigorous decontamination and protection protocols, not just in environmental labs but also in clinical settings.

Development of Biomarkers of Exposure for Environmental Monitoring

Biomarkers of exposure are crucial tools for assessing human and environmental exposure to pollutants. For organophosphates, the most common biomarkers are their dialkyl phosphate (DAP) metabolites found in urine. oup.com While specific biomarkers for this compound have not been established in the literature, the general principles of DAP biomarker development are applicable.

Upon entering the body, parent organophosphate compounds are metabolized, often through the cleavage of the ester bond, resulting in the formation of DAP metabolites which are then excreted in the urine. epa.gov The detection and quantification of these metabolites provide a measure of the internal dose of the parent compound.

Commonly Monitored Urinary Dialkyl Phosphate Metabolites:

| Metabolite | Parent Compound Class |

| Dimethylphosphate (DMP) | Organophosphates with methyl esters |

| Diethylphosphate (DEP) | Organophosphates with ethyl esters |

| Dimethylthiophosphate (DMTP) | Organophosphates with methyl thioesters |

| Diethylthiophosphate (DETP) | Organophosphates with ethyl thioesters |

| Dimethyldithiophosphate (DMDTP) | Organophosphates with methyl dithioesters |

| Diethyldithiophosphate (DEDTP) | Organophosphates with ethyl dithioesters |

Source: Adapted from studies on organophosphate insecticide metabolites. psu.edu

For this compound, a potential biomarker could be a modified dioctyl phosphate metabolite, possibly with the hydroxyethyl group still attached, or further degradation products. The development of such a specific biomarker would require metabolic studies to identify the unique metabolites of this compound.

Recent advancements in analytical techniques, such as high-resolution mass spectrometry, are enabling the identification of novel biomarkers and a more comprehensive assessment of exposure to a wide range of environmental contaminants, including various OPEs. nih.gov Furthermore, biosensors are an emerging technology for the real-time monitoring of environmental pollutants, with some capable of detecting multiple organophosphate pesticides at low concentrations. medicalbuyer.co.in

Mechanistic Research on Applications of 2 Hydroxyethyl Dioctyl Phosphate in Materials Science and Industrial Chemistry

Chemical Functionality as a Polymer Additive

2-Hydroxyethyl dioctyl phosphate (B84403) is an organophosphate ester utilized in polymer science for its multifunctional properties. As an additive, it is not chemically bound to the polymer matrix but is physically dispersed within it. This physical incorporation allows it to modify the bulk properties of the material, serving primarily as a plasticizer and a flame retardant. Its efficacy in these roles is dictated by its molecular structure and its interactions with the polymer chains at a molecular level.

Investigations into Plasticizing Mechanisms in Polymer Blends

Organophosphate esters are employed as plasticizers to enhance the flexibility, processability, and durability of polymeric materials, particularly in vinyl polymers like PVC. The mechanism of plasticization involves the insertion of the 2-Hydroxyethyl dioctyl phosphate molecules between the long polymer chains.

Research indicates that the release of organophosphate esters from the polymer matrix can be influenced by environmental factors such as temperature. Studies on similar organophosphate plasticizers have shown that increasing temperature enhances the emission rates from polymers like polystyrene (PS) and polyvinyl chloride (PVC). nih.gov This is attributed to the weakening of intermolecular interactions between the additive and the polymer chains, which decreases the polymer's Tg and facilitates the diffusion of the plasticizer. nih.gov

Table 1: Effect of Organophosphate Esters (OPEs) on Polymer Properties This is an interactive table. Click on the headers to sort.

| Property | Mechanism of Action | Resulting Material Characteristic |

|---|---|---|

| Flexibility/Elasticity | Insertion of OPE molecules between polymer chains, increasing free volume. | Increased |

| Glass Transition Temp (Tg) | Weakening of intermolecular polymer chain interactions. | Decreased |

| Processability | Reduction of intermolecular friction. | Improved |

Chemical Pathways for Flame Retardancy Enhancement in Materials

Phosphorus-based compounds, including this compound, are effective halogen-free flame retardants that can act through two primary mechanisms: condensed-phase action and gas-phase action. The specific pathway depends on the polymer type, the decomposition temperature, and the chemical structure of the phosphate ester.

Condensed-Phase Mechanism: In the solid, or condensed phase, the flame retardant's primary role is to promote the formation of a stable, insulating layer of char on the material's surface during combustion. Upon heating, the phosphate ester can decompose to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, leading to the formation of a carbonaceous char. This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.

It limits the diffusion of flammable volatile decomposition products (fuel) from the polymer to the flame.

It restricts the flow of oxygen from the air to the polymer surface, thereby impeding further combustion.

Non-chlorinated organophosphate flame retardants primarily operate through this solid-phase mechanism, building a protective char layer that separates the flame from the material. researchgate.netresearchgate.net

Anti-wear and Lubricant Additive Mechanisms at Interfaces

In lubrication applications, organophosphorus esters like this compound function as anti-wear (AW) additives, particularly under boundary lubrication conditions where direct metal-to-metal contact can occur. researchgate.net Their mechanism involves a chemical reaction with the metal surfaces to form a durable, protective tribochemical film.

The process is initiated by the high temperatures and pressures generated at the contact points (asperities) between sliding metal surfaces. These conditions trigger the thermal decomposition of the phosphate ester. The decomposition products then react with the metal surface, which is often an iron-based alloy. This reaction forms a complex, glassy film of metal polyphosphates (e.g., iron polyphosphate). researchgate.net

This protective film has several key properties:

Sacrificial Layer: The film is sacrificial, meaning it wears away instead of the underlying metal surfaces, preventing adhesive wear, scuffing, and seizure.

Low Shear Strength: The film possesses a lower shear strength than the base metal, allowing the surfaces to slide over each other with reduced friction and wear.

Durability: The resulting film can range from a thin layer (0.1-2 nm) to a thicker, polymeric glass-like solid (100-300 nm) that effectively keeps the metal surfaces separated. researchgate.net

For this mechanism to be effective, the presence of oxygen and water is often necessary to facilitate the hydrolysis of the ester and the formation of phosphoric acid, a critical precursor to the protective film. researchgate.net The alkyl groups (dioctyl) ensure the additive's solubility in the base lubricant oil, while the polar phosphate head facilitates adsorption onto the metal surface. researchgate.netuni.lu

Table 2: Mechanistic Steps of Anti-Wear Film Formation This is an interactive table. Click on the headers to sort.

| Step | Description | Interfacial Phenomenon |

|---|---|---|

| 1. Adsorption | The polar phosphate head of the molecule adsorbs onto the metal surface. | Surface Attachment |

| 2. Thermal Stress | High temperature and pressure at asperities initiate additive decomposition. | Chemical Activation |

| 3. Reaction | Decomposition products react with the metal oxide surface. | Tribochemical Reaction |

| 4. Film Formation | A durable, glassy layer of metal polyphosphate is formed. | Protective Barrier |

Structure-Activity Relationships in Surfactant and Emulsifying Systems

The amphiphilic nature of this compound, possessing a polar phosphate-based head group and nonpolar dioctyl tails, allows it to function as a surfactant and emulsifier. Its performance in these roles is directly linked to its molecular structure. Phosphate esters are recognized as a versatile class of surfactants with properties that can be tailored by modifying the hydrophobic group and the ratio of monoesters to diesters. lankem.comhroc.in

Colloidal Properties and Micellization Behavior

Like other surfactants, this compound molecules in an aqueous solution will self-assemble into organized structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is driven by the hydrophobic effect; the nonpolar dioctyl tails are expelled from the water, aggregating to form a hydrophobic core, while the hydrophilic phosphate and hydroxyethyl (B10761427) head groups remain exposed to the aqueous phase.

The structure of the surfactant molecule plays a crucial role in determining its CMC and the properties of the micelles:

Hydrophobic Chains (Dioctyl): The two long octyl chains provide a strong hydrophobic driving force for micellization. Generally, for ionic surfactants, increasing the length of the alkyl chain leads to a lower CMC because the greater hydrophobicity favors aggregation at lower concentrations. nih.govresearchgate.net The presence of two alkyl chains (a di-ester) compared to one (a mono-ester) significantly impacts the packing of molecules within the micelle and at interfaces. researchgate.net

Polar Head Group (Phosphate and Hydroxyethyl): The ionic phosphate group provides strong hydrophilicity. The presence of a hydroxyethyl group can further influence colloidal properties. Research on other surfactants has shown that incorporating ether and hydroxy groups can synergistically lower the CMC and enhance foaming ability. researchgate.net This is because such groups can affect the hydration of the headgroup and the electrostatic repulsion between them at the micelle surface.

Table 3: Structure-Function Relationships in Micellization This is an interactive table. Click on the headers to sort.

| Structural Feature | Influence on Micellization | Property Impacted |

|---|---|---|

| Long Alkyl Chains (Dioctyl) | Increases hydrophobicity. | Lowers Critical Micelle Concentration (CMC) |

| Double Alkyl Chains | Affects molecular packing and micelle geometry. | Emulsification efficiency |

| Ionic Phosphate Head | Provides strong hydrophilic character and electrostatic repulsion. | Micelle stability and interaction with polar phases |

Interfacial Tension Reduction Mechanisms

A primary function of a surfactant is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water. This compound achieves this by adsorbing at the liquid-liquid interface. The surfactant molecules orient themselves with their hydrophobic dioctyl tails penetrating the oil phase and their hydrophilic phosphate head groups remaining in the aqueous phase. researchgate.net

This adsorption process reduces IFT through the following mechanisms:

Disruption of Cohesive Forces: The presence of surfactant molecules at the interface disrupts the strong cohesive forces between the molecules of the bulk phases (e.g., hydrogen bonding in water). The energy of the interface is lowered because the interactions between the surfactant's hydrophobic tail and the oil, and its hydrophilic head and the water, are more energetically favorable than the oil-water interaction.

Increased Interfacial Pressure: The accumulation of surfactant molecules creates an "interfacial pressure" that counteracts the contracting force of interfacial tension. As more surfactant molecules pack into the interface, the IFT progressively decreases until the interface becomes saturated, typically around the CMC. acs.orgresearchgate.net

The effectiveness of a surfactant in reducing IFT is related to how densely it can pack at the interface. The molecular structure of this compound, with its two bulky octyl chains, will influence this packing arrangement. The presence of two tails may lead to a larger area per molecule at the interface compared to a single-chain surfactant, which affects the ultimate IFT that can be achieved. The goal in many applications, such as enhanced oil recovery, is to create a formulation that achieves an ultra-low IFT, which weakens the capillary forces trapping oil droplets and allows for their mobilization. dntb.gov.uamdpi.com

Role in Chemical Separation and Extraction Technologies

Organophosphorus compounds are a significant class of reagents used in hydrometallurgical processes for the separation and extraction of metal ions. mdpi.comresearchgate.net Their efficacy is rooted in the ability of the phosphoryl group (P=O) to act as a Lewis base, coordinating with metal cations to form neutral complexes that are soluble in organic solvents. researchgate.netkuleuven.be The structure of the organic substituents on the phosphorus atom dictates the compound's lipophilicity, selectivity, and extraction power. While direct research on this compound is not extensively detailed in publicly available literature, its molecular structure—comprising a polar phosphate head, two lipophilic C8 alkyl (octyl) chains, and a functional hydroxyethyl group—suggests a strong potential for application in these technologies, based on the well-established principles of analogous organophosphate extractants.

Facilitated transport is a process that enhances the movement of a solute across a membrane by using a carrier molecule. libretexts.org In the context of liquid membranes (e.g., supported liquid membranes - SLMs), a carrier compound dissolved within the membrane phase shuttles the target species from a feed phase to a stripping phase. nd.edu This process is highly selective and energy-efficient compared to simple diffusion. libretexts.org

For this compound, the mechanism would involve its role as a mobile ion carrier. The long dioctyl chains would anchor the molecule securely within the lipophilic membrane phase, preventing it from leaching into the aqueous phases. The polar phosphate group would be responsible for complexing with a target metal ion at the feed-membrane interface. This neutral, lipophilic complex would then diffuse across the membrane. At the membrane-stripping interface, a change in chemical conditions (e.g., a much lower pH) would induce the de-complexation, releasing the metal ion into the stripping phase and regenerating the carrier molecule to repeat the cycle. The terminal hydroxyl group could potentially contribute to the selectivity and stability of the complex through secondary coordination or hydrogen bonding.

Table 1: Conceptual Steps of Facilitated Transport by this compound This table illustrates the theoretical mechanism based on established principles of carrier-mediated transport.

| Step | Location | Process Description |

| 1. Complexation | Feed-Membrane Interface | The phosphate group of this compound complexes with a metal ion (M⁺) from the aqueous feed solution. |

| 2. Diffusion | Within Liquid Membrane | The newly formed neutral, lipophilic [M-Phosphate] complex diffuses across the organic membrane, driven by a concentration gradient. |

| 3. De-complexation | Membrane-Stripping Interface | The complex encounters the stripping solution (e.g., high acidity), which breaks the coordinate bond, releasing the metal ion (M⁺) into the aqueous stripping phase. |

| 4. Carrier Regeneration | Within Liquid Membrane | The free this compound molecule diffuses back across the membrane to the feed interface, ready to begin a new cycle. |

Solvent extraction, or liquid-liquid extraction, is a cornerstone of extractive metallurgy, enabling the separation of specific metals from complex aqueous solutions. ed.ac.uk The process relies on the differential partitioning of metal species between an aqueous phase and an immiscible organic phase containing an extractant. ed.ac.uk For acidic organophosphorus extractants like dialkyl phosphoric acids, the extraction mechanism is a pH-dependent ion exchange reaction where protons on the extractant are exchanged for metal cations. ed.ac.uk

The extraction efficiency of organophosphorus compounds generally follows the order of basicity of the P=O group: phosphine oxide > phosphinate > phosphonate > phosphate. kuleuven.be Although phosphates are the weakest extractants in this series, their selectivity can be finely tuned. The selectivity for different metals is determined by the stability of the metal-extractant complex formed, which is influenced by factors such as the metal's charge density, the pH of the aqueous phase, and the steric hindrance of the extractant's alkyl groups.

The structure of this compound is analogous to Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used commercial extractant. Both possess C8 alkyl chains, conferring high solubility in common organic diluents like kerosene. The extraction of divalent metal ions (M²⁺) by such a dialkyl phosphate (represented as (RO)₂POOH or HR) can be described by the following equilibrium:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

This equilibrium shows that releasing H⁺ ions into the aqueous phase accompanies the extraction of a metal ion. Consequently, the extraction efficiency is highly dependent on pH, allowing for the selective separation of metals by carefully controlling the acidity of the feed solution. For example, metals like Zinc(II) can be extracted at a lower pH than metals like Cobalt(II) or Nickel(II).

Table 2: Representative Extraction of Divalent Metals with a Dialkyl Phosphoric Acid Extractant as a Function of pH This table presents typical data for an extractant like D2EHPA to illustrate the principle of pH-dependent selectivity applicable to this compound.

| pH of Aqueous Phase | % Extraction of Zinc (Zn²⁺) | % Extraction of Cobalt (Co²⁺) | % Extraction of Nickel (Ni²⁺) |

| 1.0 | 55 | < 1 | < 1 |

| 2.0 | 95 | 5 | < 1 |

| 3.0 | > 99 | 40 | 2 |

| 4.0 | > 99 | 90 | 25 |

| 5.0 | > 99 | > 99 | 80 |

Chemical Intermediacy and Precursor Role in Advanced Materials Synthesis

Organophosphate esters are not only functional molecules but also versatile intermediates in organic synthesis. nih.gov this compound possesses two key reactive sites: the phosphate ester group and the terminal primary hydroxyl (-OH) group. This dual functionality allows it to serve as a precursor or building block in the synthesis of more complex, high-performance materials.

The terminal hydroxyl group is particularly significant. It can undergo a wide range of reactions common to alcohols, most notably esterification and etherification. This reactivity allows this compound to be chemically incorporated into polymer backbones. For instance, it can act as a functional monomer or a chain extender in the synthesis of polyesters, polycarbonates, and polyurethanes. By reacting with diacids or diisocyanates, the molecule can be covalently bonded into the polymer structure, imparting properties such as inherent flame retardancy and plasticization without the risk of migration or leaching that occurs with simple additives. wikipedia.org

Furthermore, the phosphate moiety itself can be a target for chemical modification or can act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, enabling its use in the synthesis of various organic compounds. nih.gov

Table 3: Potential Synthetic Applications of this compound as a Chemical Intermediate

| Reaction Type | Reactant | Resulting Material/Compound | Function of 2-HEDP |

| Polyesterification | Dicarboxylic acid (e.g., Adipic acid) | Functional Polyester | Diol Monomer |

| Polyurethane Synthesis | Diisocyanate (e.g., MDI, TDI) | Functional Polyurethane | Chain Extender/Polyol |

| Esterification | Acryloyl chloride | Phosphate-functionalized Acrylate Monomer | Precursor for radical polymerization |

| Etherification (Williamson) | Alkyl halide | Functionalized Ether | Nucleophilic Alcohol |

Integration into Composite Materials for Enhanced Performance

Organophosphate esters (OPEs) are widely used as multifunctional additives in polymer composites. wikipedia.org They are primarily known for their dual role as plasticizers and flame retardants. wikipedia.orgnih.gov this compound is structurally well-suited to perform these functions effectively.

As a plasticizer , the two long, flexible, and non-polar dioctyl chains can intersperse between polymer chains. This increases the free volume and reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer. The result is a more flexible and less brittle material with increased elongation at break. This mechanism is analogous to that of dioctyl phthalate (B1215562) (DOP), a common industrial plasticizer.

As a flame retardant , the phosphorus content of the molecule is key. During combustion, organophosphates can decompose to form phosphoric acid. In the condensed (solid) phase of the burning polymer, this acid promotes dehydration and cross-linking reactions, leading to the formation of a stable, insulating layer of char on the material's surface. nih.gov This char layer acts as a barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame, thus suppressing the combustion process. nih.gov

The unique hydroxyethyl group offers a third potential function: that of a coupling agent or adhesion promoter. The hydroxyl group is capable of forming hydrogen bonds or even covalent bonds with fillers (e.g., silica, glass fibers) or with the polymer matrix itself. This improved interfacial adhesion can lead to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in enhanced mechanical properties such as tensile strength and modulus.

Table 4: Illustrative Effects of Organophosphate Additives on Polymer Composite Properties This table shows typical performance enhancements observed when OPEs are integrated into a polymer matrix, representing the expected effects of this compound.

| Property | Unmodified Polymer | Polymer + OPE Additive | Mechanism of Enhancement |

| Tensile Strength (MPa) | 50 | 45-55 | Can decrease due to plasticization or increase if acting as a coupling agent. |

| Elongation at Break (%) | 5 | 50-150 | Plasticization (increased chain mobility). |

| Glass Transition Temp. (Tg) | 100°C | 80°C | Plasticization (increased free volume). |

| Limiting Oxygen Index (%) | 21 | 28-35 | Flame Retardancy (char formation). |

Computational and Theoretical Chemistry Studies of 2 Hydroxyethyl Dioctyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include ab initio and Density Functional Theory (DFT), can provide a deep understanding of the electronic environment of 2-Hydroxyethyl dioctyl phosphate (B84403).

Ab Initio and Density Functional Theory (DFT) for Electronic Structure

Ab initio and DFT methods are powerful tools for determining the electronic structure of a molecule from first principles. For a compound like 2-Hydroxyethyl dioctyl phosphate, these calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the locations of electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). Such calculations are foundational for understanding the reactivity and stability of the molecule.

Molecular Orbital Analysis and Bonding Characteristics

A detailed analysis of the molecular orbitals (MOs) would reveal the nature of the chemical bonds within this compound. This includes the sigma and pi character of the bonds, the contribution of atomic orbitals to the molecular orbitals, and the nature of the bonding between the phosphate group and the ethyl and octyl chains. This analysis is crucial for understanding the molecule's chemical behavior and its potential for interaction with other molecules.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, it would be possible to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, the vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum, and calculated NMR chemical shifts can aid in the interpretation of experimental NMR data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound in various environments.

Conformational Analysis and Molecular Flexibility

The two long dioctyl chains and the hydroxyethyl (B10761427) group in this compound suggest a high degree of conformational flexibility. MD simulations could be employed to explore the potential energy surface of the molecule and identify its most stable conformers. Understanding the molecule's flexibility is key to comprehending its physical properties and how it interacts with its surroundings.

Intermolecular Interactions in Solvated Systems and at Interfaces

MD simulations are particularly well-suited for studying how this compound interacts with solvent molecules and at interfaces. By simulating the molecule in a box of water or other solvents, researchers can analyze the hydrogen bonding network and other non-covalent interactions. Furthermore, simulations could model the behavior of this amphiphilic molecule at an oil-water or air-water interface, providing insights into its potential surfactant properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the fleeting transition states of chemical reactions involving this compound. These theoretical investigations offer a molecular-level understanding that is often difficult to obtain through experimental means alone.

Computational Elucidation of Hydrolysis Mechanisms

The hydrolysis of phosphate esters, including this compound, is a fundamental reaction with significant implications. Computational modeling has been instrumental in dissecting the intricate mechanisms of this process. nih.gov The hydrolysis of these esters can proceed through multiple potential pathways, making it a computationally demanding reaction to model accurately. nih.gov

Theoretical studies, often employing ab initio quantum mechanical calculations combined with solvation models like the Langevin dipoles (LD) and polarized continuum (PCM), are used to explore the energetics of various reaction mechanisms. acs.org These investigations consider different protonation states of the phosphate group and the nature of the nucleophile, such as a hydroxide (B78521) ion or a neutral water molecule. acs.org

A key focus of computational studies is to distinguish between associative and dissociative mechanisms. In an associative pathway, the nucleophile attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. In a dissociative pathway, the leaving group departs first, creating a metaphosphate intermediate. Computational analyses have shown that the energy barriers for both associative and dissociative pathways can be similar, suggesting that the specific mechanism can be influenced by the surrounding environment, such as an enzyme's active site. acs.org The reliability of these calculations is often validated by comparing computed values for reaction free energies, activation free energies, and kinetic isotope effects with available experimental data. acs.org

The complexity of these reaction mechanisms is underscored by the numerous factors that influence the reaction rate and pathway, including the degree of esterification, the nature of the leaving group, and interactions with the solvent. researchgate.net Computational approaches allow for a systematic investigation of these parameters, providing a detailed picture of the mechanistic continuum. researchgate.net

Simulation of Thermal Degradation Pathways

Understanding the thermal degradation of this compound is crucial for its application in materials where high temperatures may be encountered, such as in its role as a flame retardant. Computational simulations provide insight into the decomposition processes at a molecular level. nih.gov

The thermal degradation of organophosphorus esters typically proceeds via an initial elimination step to form a phosphorus acid and an alkene. mdpi.com For this compound, this would involve the cleavage of a P-O-C bond. The facility of this elimination is highly dependent on the structure of the ester and the level of oxygenation at the phosphorus atom. nih.gov Alkyl phosphates, for instance, tend to undergo this elimination at relatively low temperatures. nih.gov

Following the initial elimination, the resulting phosphorus acid can undergo further degradation, especially at higher temperatures, to form volatile species. nih.govmdpi.com Computational modeling can simulate these subsequent decomposition steps, identifying potential radical species like the PO radical, which are key in flame-retardant mechanisms in the gas phase. mdpi.com

Numerical simulations using kinetic models of combustion and pyrolysis can be performed to study the degradation of organophosphorus compounds under various conditions, such as in an incinerator. youtube.comresearchgate.net These simulations, which can model different reactor types like a homogeneous zeroth-order reactor or a continuous stirred tank reactor, help in evaluating the efficiency of thermal degradation and identifying the resulting products, which may include CO, CO2, and various phosphorus-containing oxides like HOPO and HOPO2. youtube.comresearchgate.net Such simulations can also assess the influence of different fuels on the degradation process, showing that the choice of fuel can affect the decomposition rate and the profile of pollutants formed. youtube.com

Development of Molecular Descriptors for Structure-Property Correlations

Molecular descriptors are numerical values that encode chemical information and are used to create quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. These models are invaluable for predicting the physical, chemical, and biological properties of compounds like this compound from their molecular structure, reducing the need for extensive experimental testing.

The development of these models involves calculating a wide range of descriptors that capture different aspects of the molecular structure, such as topology, geometry, and electronic properties. psu.edu For organophosphate esters, descriptors can be derived to correlate with various properties. For example, a study on a large dataset of phosphates and diphosphates demonstrated that a set of molecular descriptors could be used with an Artificial Neural Network (ANN) to predict the refractive index with high accuracy (R²cv of approximately 0.99 and an average prediction error of 0.24%). researchgate.net

The process involves generating and selecting the most relevant descriptors that influence a specific property. For instance, a QSAR model for antitubercular agents was developed using descriptors like AATS5e (Average ATS-weighted LogP), VR1_Dzs (Randic-type molecular profile No. 1 / weighted by atomic Sanderson electronegativities), and others. researchgate.net Such models are validated internally (e.g., using leave-one-out cross-validation) and externally to ensure their predictive power. researchgate.net This methodology allows for the screening of new compounds and the rational design of molecules with desired properties. psu.edu

Table 1: Examples of Molecular Descriptor Classes Used in QSPR/QSAR Studies

| Descriptor Class | Description | Potential Application for this compound |

| Topological Descriptors | Based on the 2D representation of the molecule, describing atomic connectivity. | Predicting viscosity, boiling point. |

| Geometrical Descriptors | Based on the 3D structure of the molecule, including size and shape parameters. | Correlating with solvent compatibility, diffusion rates. |

| Electronic Descriptors | Describe the electronic properties of the molecule, such as partial charges and dipole moments. | Predicting reactivity, interaction with polar surfaces. |

| Constitutional Descriptors | Simple counts of atoms, bonds, rings, and molecular weight. | Basic correlation with physical properties like density. |

Computational Insights into Catalytic Processes Involving Phosphate Esters

The hydrolysis of the stable phosphate ester bond in compounds like this compound can be accelerated through catalysis. Computational studies provide profound insights into how various catalysts function at the molecular level.